2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid

Cholecystokinin Peptide Agonist Receptor Binding

2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid, commonly referred to as 4-(carboxymethyl)phenylalanine (pCMF), is a non-proteinogenic, aromatic amino acid derivative of phenylalanine. Distinguished by a carboxymethyl substituent at the para position of its phenyl ring, this compound functions as a versatile research tool.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B12332484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O
InChIInChI=1S/C11H13NO4/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16)
InChIKeyLJHYWUVYIKCPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid (pCMF): A Dual-Purpose Phenylalanine Analog for Receptor-Targeted Peptide Synthesis and Phosphotyrosine Mimicry


2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid, commonly referred to as 4-(carboxymethyl)phenylalanine (pCMF), is a non-proteinogenic, aromatic amino acid derivative of phenylalanine . Distinguished by a carboxymethyl substituent at the para position of its phenyl ring, this compound functions as a versatile research tool. Its primary differentiators are its demonstrated ability to serve as a functional replacement for sulfated tyrosine in cholecystokinin (CCK) peptides, where it uniquely preserves dual receptor affinity [1], and its capacity to act as a hydrolytically stable, singly-charged phosphotyrosine (pTyr) mimetic for Src homology 2 (SH2) domain inhibitor design [2]. These properties establish it as a specialized building block for peptide and peptidomimetic synthesis, distinct from standard amino acids.

Why Phenylalanine and Standard Tyrosine Mimetics Cannot Replace 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid in Target-Specific Applications


The critical failure of generic substitution arises from the unique physicochemical requirements of the target binding sites. Native phenylalanine lacks the anionic charge necessary for interactions with the CCK-A/B and SH2 domain binding pockets. While sulfated tyrosine (Tyr-SO₃H) is the native residue for CCK, its incorporation leads to a loss of CCK-A receptor affinity, a limitation not shared by pCMF [1]. Conversely, standard phosphotyrosine (pTyr) mimetics like phosphonomethyl phenylalanine (Pmp) carry a labile phosphate group susceptible to enzymatic hydrolysis in cellular assays, whereas pCMF provides a metabolically stable, singly-charged carboxylate group [2]. This compound uniquely bridges the gap between highly charged, labile phosphate mimics and simple hydrophobic phenylalanine, offering retention of dual receptor agonism and non-phosphate-mediated SH2 domain binding that cannot be achieved with in-class alternatives.

Quantitative Differentiation of 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid: Dual CCK Receptor Affinity and SH2 Domain Binding


Dual CCK-B/CCK-A Receptor Affinity Retention vs. Sulfated Tyrosine Analogs

In a direct head-to-head comparison, incorporation of p-carboxymethyl-phenylalanine (pCMF) into a CCK8-derived peptide conferred dual high-affinity binding. Unlike the native sulfated tyrosine (Tyr-SO₃H) analog, which typically shows selectivity for CCK-B, the pCMF-containing peptide uniquely retained strong affinity for CCK-A receptors. This was demonstrated in a competitive radioligand binding assay using rat pancreatic membranes (CCK-A) and brain membranes (CCK-B) [1].

Cholecystokinin Peptide Agonist Receptor Binding CCK-A CCK-B

Hydrolytically Stable Phosphotyrosine Mimicry in SH2 Domain Inhibitor Design

The pCMF residue was validated as a functional replacement for phosphotyrosine (pTyr) in a high-resolution structural study. The crystal structure of the human p56(lck) SH2 domain in complex with the inhibitor acetyl-cmF-Glu-Glu-Ile (cmFEEI) was solved at 1.8 Å resolution. The binding mode was structurally conserved compared to the native pYEEI inhibitor, confirming that pCMF engages the same binding pocket. This study provides direct evidence that pCMF is a viable, hydrolysis-resistant pTyr mimic, overcoming the inherent metabolic lability of phosphate-based mimetics like phosphonomethyl phenylalanine (Pmp) [1].

Tyrosine Kinase SH2 Domain Inhibitor Design Phosphotyrosine Mimetic Drug Discovery

Facile Incorporation into Peptides via Standard Solid-Phase Synthesis for Rapid Analog Generation

The pCMF amino acid is compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols without the need for special protecting groups beyond those for the side-chain carboxylate. This contrasts with the complex orthogonal protection strategies often required for phosphotyrosine or sulfotyrosine. In the seminal CCK analog study, pCMF was incorporated into the peptide sequence using standard Boc-SPPS methods, demonstrating straightforward synthetic accessibility [1].

Peptide Synthesis Solid-Phase Synthesis Fmoc Strategy Building Block

Optimal Application Scenarios for 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid Based on Quantitative Evidence


Dual CCK-A/CCK-B Receptor Agonist Probe Development

Use this compound to generate peptide probes that simultaneously activate both CCK-1 (CCK-A) and CCK-2 (CCK-B) receptors. As demonstrated by McCort-Tranchepain et al., analogs containing pCMF are the only ones to retain high affinity for CCK-A receptors (Ki ≈ 20 nM) in addition to CCK-B receptors (Ki 3-11 nM), a dual-activity profile not achievable with native sulfo-tyrosine containing peptides [1]. This makes it indispensable for studying the integrated physiology of CCK receptor subtypes or for developing therapeutic leads targeting pancreatic and neurological functions.

Non-Phosphate, Hydrolysis-Resistant SH2 Domain Inhibitor Design

Employ pCMF as a core building block for designing inhibitors against SH2 domain-containing proteins such as the tyrosine kinase Lck. The 1.8 Å crystal structure confirms that pCMF precisely mimics the binding mode of phosphotyrosine but with a metabolically stable C-carboxylate group, which is resistant to cellular phosphatases [1]. This scenario is ideal for developing cell-permeable tool compounds or early-stage drug candidates targeting oncogenic tyrosine kinase signaling pathways, where phosphate lability is a key failure point for traditional pTyr mimetics.

Generation of Peptide Libraries with Tunable Charge Density

Leverage the singly-charged carboxylate moiety of pCMF to systematically vary the electrostatic surface of peptides or peptidomimetics without introducing the chemical or metabolic instability of sulfate or phosphate groups. This allows for the exploration of charge-dependent binding interactions in high-throughput screening campaigns while maintaining synthetic simplicity, as the building block is compatible with standard Fmoc SPPS [1].

Bioconjugation via Carboxylate-Directed Crosslinking Chemistry

The para-carboxymethyl group provides a unique, solvent-exposed carboxylate handle for site-specific bioconjugation to amine-containing payloads, fluorescent probes, or surfaces using standard carbodiimide coupling chemistry. This functionalization strategy is structurally distinct from the reactivity of amino acid side chains like cysteine, lysine, or the phenol of tyrosine, enabling orthogonal conjugation schemes on structured peptides.

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